Icotinib-d4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

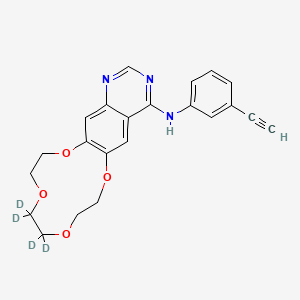

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C22H21N3O4 |

|---|---|

Molecular Weight |

395.4 g/mol |

IUPAC Name |

6,6,7,7-tetradeuterio-N-(3-ethynylphenyl)-2,5,8,11-tetraoxa-15,17-diazatricyclo[10.8.0.014,19]icosa-1(12),13,15,17,19-pentaen-18-amine |

InChI |

InChI=1S/C22H21N3O4/c1-2-16-4-3-5-17(12-16)25-22-18-13-20-21(14-19(18)23-15-24-22)29-11-9-27-7-6-26-8-10-28-20/h1,3-5,12-15H,6-11H2,(H,23,24,25)/i6D2,7D2 |

InChI Key |

QQLKULDARVNMAL-KXGHAPEVSA-N |

Isomeric SMILES |

[2H]C1(C(OCCOC2=C(C=C3C(=C2)N=CN=C3NC4=CC=CC(=C4)C#C)OCCO1)([2H])[2H])[2H] |

Canonical SMILES |

C#CC1=CC(=CC=C1)NC2=NC=NC3=CC4=C(C=C32)OCCOCCOCCO4 |

Origin of Product |

United States |

Foundational & Exploratory

What is Icotinib-d4 and its primary use in research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Icotinib-d4, a deuterated analog of the epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, Icotinib. This document details its primary application in research, focusing on its use as an internal standard for the quantitative analysis of Icotinib in biological matrices. Furthermore, it outlines a detailed experimental protocol for its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) and presents a diagram of the EGFR signaling pathway targeted by Icotinib.

Introduction to this compound

This compound is a stable, isotopically labeled version of Icotinib, a potent and selective EGFR tyrosine kinase inhibitor.[1] In this compound, four hydrogen atoms have been replaced by deuterium (B1214612) atoms, resulting in a molecule that is chemically identical to Icotinib but has a higher molecular weight. This property makes it an ideal internal standard for mass spectrometry-based bioanalytical methods.

The primary use of this compound in research is to ensure the accuracy and precision of methods developed for the therapeutic drug monitoring of Icotinib and for pharmacokinetic studies.[2][3] By adding a known amount of this compound to a biological sample, researchers can correct for variations in sample preparation and instrument response, thereby enabling reliable quantification of the unlabeled drug, Icotinib.

Physicochemical Properties

The fundamental physicochemical properties of Icotinib and its deuterated analog are summarized in the table below for easy reference and comparison.

| Property | Icotinib | This compound |

| Chemical Name | N-(3-ethynylphenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine | N-(3-ethynylphenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine-d4 |

| CAS Number | 610798-31-7 | 1567366-82-8 |

| Molecular Formula | C₂₂H₂₁N₃O₄ | C₂₂H₁₇D₄N₃O₄ |

| Molecular Weight | 391.42 g/mol | 395.45 g/mol |

Icotinib's Mechanism of Action: Targeting the EGFR Signaling Pathway

Icotinib functions as a competitive inhibitor at the ATP binding site of the EGFR tyrosine kinase domain.[4][] This inhibition blocks the downstream signaling cascades that are crucial for cancer cell proliferation and survival. The binding of ligands, such as epidermal growth factor (EGF), to EGFR triggers receptor dimerization and autophosphorylation of tyrosine residues in the cytoplasmic domain. This phosphorylation event initiates a cascade of intracellular signaling through pathways like the RAS-RAF-MAPK and PI3K-AKT pathways, ultimately leading to cell growth, proliferation, and inhibition of apoptosis. Icotinib's action of blocking ATP binding prevents this initial phosphorylation step, thereby inhibiting the entire downstream signaling cascade.

Experimental Protocol: Quantification of Icotinib in Human Plasma using LC-MS/MS with this compound as an Internal Standard

This section provides a detailed methodology for the simultaneous determination of Icotinib in human plasma using a validated LC-MS/MS method. This protocol is based on established methodologies and is intended to serve as a comprehensive guide for researchers.

Materials and Reagents

-

Icotinib reference standard

-

This compound (Internal Standard)

-

Acetonitrile (B52724) (HPLC grade)

-

Ammonium acetate (B1210297) (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Human plasma (drug-free)

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Stock and Working Solutions

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of Icotinib and this compound by dissolving the accurately weighed compounds in a suitable organic solvent (e.g., methanol (B129727) or DMSO).

-

Working Solutions: Prepare serial dilutions of the Icotinib stock solution in 50% acetonitrile to create calibration standards and quality control (QC) samples.

-

Internal Standard (IS) Working Solution: Prepare a working solution of this compound at an appropriate concentration (e.g., 100 ng/mL) in 50% acetonitrile.

Sample Preparation

-

To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of the this compound internal standard working solution.

-

Vortex the mixture for 30 seconds.

-

Add 300 µL of acetonitrile to precipitate plasma proteins.

-

Vortex the mixture vigorously for 2 minutes.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject an aliquot (e.g., 10 µL) into the LC-MS/MS system.

LC-MS/MS Conditions

The following table summarizes the recommended starting conditions for the chromatographic separation and mass spectrometric detection. These parameters may require optimization based on the specific instrumentation used.

| Parameter | Condition |

| LC Column | C18 column (e.g., 2.1 x 50 mm, 3.5 µm) |

| Mobile Phase A | 2 mM Ammonium Acetate with 0.2% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | Optimized for separation of Icotinib and this compound |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40°C |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| MRM Transition (Icotinib) | m/z 392.2 → 304.1 |

| MRM Transition (this compound) | m/z 396.2 → 308.1 (or similar, requires optimization) |

| Collision Energy | Optimized for each transition |

Note: The MRM transition for this compound is predicted based on the addition of 4 Daltons to the parent and likely a similar fragmentation pattern. The exact transition should be determined experimentally.

Data Analysis

-

Calibration Curve: Construct a calibration curve by plotting the peak area ratio of Icotinib to this compound against the nominal concentration of the calibration standards. A weighted linear regression (1/x² or 1/x) is typically used.

-

Quantification: Determine the concentration of Icotinib in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.

-

Method Validation: The analytical method should be fully validated according to regulatory guidelines (e.g., FDA or EMA), assessing parameters such as linearity, accuracy, precision, selectivity, recovery, matrix effect, and stability.

Conclusion

This compound is an indispensable tool for the accurate and reliable quantification of Icotinib in preclinical and clinical research. Its use as an internal standard in LC-MS/MS methods is crucial for obtaining high-quality pharmacokinetic data and for the therapeutic drug monitoring of Icotinib. The detailed protocol and understanding of Icotinib's mechanism of action provided in this guide will aid researchers in implementing robust bioanalytical methods and advancing the understanding of this important anticancer agent.

References

- 1. A Phase I Study of the Safety and Pharmacokinetics of Higher-Dose Icotinib in Patients With Advanced Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Therapeutic Drug Monitoring of Kinase Inhibitors in Oncology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Evidence for therapeutic drug monitoring of targeted anticancer therapies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis and Purification of Deuterated Icotinib

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and purification of deuterated Icotinib, a next-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor. By strategically incorporating deuterium (B1214612) atoms at metabolically susceptible positions, the pharmacokinetic profile of Icotinib can be potentially enhanced, leading to improved therapeutic efficacy and patient outcomes. This document details a plausible synthetic route for deuterated Icotinib, purification methodologies, and the analytical techniques required for its characterization. Furthermore, it includes a summary of the relevant signaling pathways and experimental workflows to provide a complete scientific context for researchers in the field of drug development.

Introduction

Icotinib is a potent and selective, first-generation EGFR tyrosine kinase inhibitor (TKI) used in the treatment of non-small-cell lung cancer (NSCLC).[1] Like other TKIs, Icotinib's metabolism, primarily mediated by cytochrome P450 enzymes (CYP3A4 and to a lesser extent CYP1A2), can influence its efficacy and lead to inter-individual variability in patient response.[2][3] The strategic replacement of hydrogen with its stable isotope, deuterium, at key metabolic sites can significantly alter the drug's pharmacokinetic properties. This "deuterium switch" can lead to a reduced rate of metabolism due to the kinetic isotope effect, resulting in increased drug exposure, a longer half-life, and potentially a more favorable side-effect profile.[4][5]

This guide outlines a proposed methodology for the synthesis and purification of deuterated Icotinib, providing detailed experimental protocols and data presentation to aid researchers in this advanced area of drug development.

Icotinib's Mechanism of Action and Signaling Pathway

Icotinib functions by competitively inhibiting the ATP binding site of the EGFR, thereby blocking the downstream signaling cascades that promote tumor cell proliferation, survival, and metastasis. The primary signaling pathways affected by Icotinib are the RAS-RAF-MEK-ERK and the PI3K-AKT pathways.

Diagram of the EGFR Signaling Pathway

Caption: EGFR signaling pathway inhibited by Icotinib.

Synthesis of Deuterated Icotinib

The synthesis of deuterated Icotinib can be achieved by modifying the established synthesis of Icotinib, incorporating deuterated starting materials or reagents at key steps. Based on metabolic data, which indicates that Icotinib is metabolized at the 12-crown-4 (B1663920) ether moiety and the acetylene (B1199291) group, strategic deuteration at these positions is proposed to maximize the kinetic isotope effect. A plausible route involves the deuteration of a key intermediate, 3-ethynylphenylamine.

Proposed Synthetic Workflow

The following diagram outlines the proposed workflow for the synthesis of deuterated Icotinib.

Diagram of the Deuterated Icotinib Synthesis Workflow

Caption: Proposed workflow for deuterated Icotinib synthesis.

Experimental Protocol: Synthesis of Deuterated 3-ethynylphenylamine (Intermediate)

Objective: To synthesize 3-ethynylphenylamine with deuterium atoms incorporated on the phenyl ring.

Materials:

-

3-Aminophenylacetylene

-

Deuterated water (D₂O, 99.8 atom % D)

-

Palladium on carbon (10% Pd/C)

-

Anhydrous solvent (e.g., Tetrahydrofuran-d₈)

-

Deuterium gas (D₂)

Procedure:

-

In a flame-dried Schlenk flask under an inert atmosphere, dissolve 3-aminophenylacetylene (1 equivalent) in anhydrous THF-d₈.

-

Carefully add 10% Pd/C catalyst (0.05 equivalents).

-

The flask is evacuated and backfilled with deuterium gas three times.

-

The reaction mixture is stirred vigorously under a D₂ atmosphere (balloon pressure) at room temperature for 24-48 hours.

-

The reaction progress is monitored by ¹H NMR and LC-MS to determine the degree of deuteration.

-

Upon completion, the reaction mixture is filtered through a pad of Celite to remove the catalyst.

-

The solvent is removed under reduced pressure to yield the crude deuterated 3-ethynylphenylamine.

Experimental Protocol: Synthesis of Deuterated Icotinib

Objective: To synthesize deuterated Icotinib via the coupling of the deuterated intermediate with the quinazoline core.

Materials:

-

4-Chloro-6,7-(2-(2-methoxyethoxy)ethoxy)quinazoline (non-deuterated intermediate)

-

Deuterated 3-ethynylphenylamine

Procedure:

-

To a solution of 4-chloro-6,7-(2-(2-methoxyethoxy)ethoxy)quinazoline (1 equivalent) in isopropanol, add deuterated 3-ethynylphenylamine (1.1 equivalents) and triethylamine (1.5 equivalents).

-

The reaction mixture is heated to reflux (approximately 82 °C) for 4-6 hours.

-

The reaction is monitored by TLC or LC-MS.

-

After completion, the reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration.

-

The solid is washed with cold isopropanol and dried under vacuum to yield crude deuterated Icotinib.

Quantitative Data (Hypothetical)

The following table summarizes the hypothetical quantitative data for the synthesis of deuterated Icotinib. These values are based on typical yields and isotopic incorporation efficiencies for similar deuteration reactions.

| Parameter | Value |

| Yield of Deuterated 3-ethynylphenylamine | 85-95% |

| Isotopic Enrichment of Intermediate | >98% |

| Yield of Crude Deuterated Icotinib | 70-85% |

| Overall Yield | 60-80% |

Purification of Deuterated Icotinib

Purification of the crude deuterated Icotinib is crucial to remove unreacted starting materials, by-products, and any non-deuterated or partially deuterated species. A multi-step purification process involving recrystallization and column chromatography is proposed.

Purification Workflow

Diagram of the Deuterated Icotinib Purification Workflow

Caption: Proposed workflow for the purification of deuterated Icotinib.

Experimental Protocol: Recrystallization

Objective: To remove bulk impurities from the crude deuterated Icotinib.

Procedure:

-

The crude deuterated Icotinib is dissolved in a minimal amount of a suitable hot solvent mixture (e.g., isopropanol/ethanol).

-

The solution is allowed to cool slowly to room temperature, and then further cooled in an ice bath to promote crystallization.

-

The purified crystals are collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.

Experimental Protocol: Column Chromatography

Objective: To achieve high purity by separating the deuterated Icotinib from closely related impurities.

Procedure:

-

A silica gel column is prepared using a suitable solvent system (e.g., a gradient of dichloromethane/methanol).

-

The partially purified deuterated Icotinib from the recrystallization step is dissolved in a minimal amount of the mobile phase and loaded onto the column.

-

The column is eluted with the solvent system, and fractions are collected.

-

The fractions are analyzed by TLC or HPLC to identify those containing the pure product.

-

The pure fractions are combined, and the solvent is removed under reduced pressure to yield the final purified deuterated Icotinib.

Quantitative Data (Hypothetical)

| Parameter | Value |

| Recovery from Recrystallization | 80-90% |

| Recovery from Column Chromatography | 70-85% |

| Final Purity (by HPLC) | >99.5% |

| Final Isotopic Enrichment (by MS) | >98% |

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity, purity, and isotopic enrichment of the synthesized deuterated Icotinib. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) should be employed.

Analytical Methods

| Technique | Purpose | Key Parameters to be Determined |

| ¹H NMR | Structural confirmation and determination of deuterium incorporation sites (by disappearance of proton signals). | Chemical shift, integration, coupling constants. |

| ²H NMR | Direct detection of deuterium and confirmation of its location. | Chemical shift. |

| High-Resolution Mass Spectrometry (HRMS) | Accurate mass determination and confirmation of isotopic enrichment. | Molecular ion peak and isotopic distribution pattern. |

| HPLC | Determination of chemical purity. | Retention time, peak area percentage. |

Conclusion

The synthesis and purification of deuterated Icotinib present a promising strategy to enhance its pharmacokinetic properties and therapeutic potential. This technical guide provides a detailed, albeit proposed, framework for its preparation and characterization. The successful implementation of these methods will enable researchers to further investigate the clinical benefits of deuterated Icotinib in the treatment of NSCLC and other EGFR-driven cancers. Further optimization of the synthetic and purification steps will be necessary to translate this process to a larger scale for clinical development.

References

Icotinib-d4 as an Internal Standard: A Technical Guide to its Mechanism of Action and Application in Bioanalysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the role and application of Icotinib-d4 as an internal standard in the quantitative bioanalysis of Icotinib (B1223). The document details the underlying principles of its use, experimental protocols for sample analysis, and relevant data presentation.

Introduction: The Role of Deuterated Internal Standards

In quantitative mass spectrometry, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard (IS) is crucial for ensuring the accuracy and precision of analytical results. The ideal IS co-elutes with the analyte of interest and exhibits similar physicochemical properties, thereby compensating for variations in sample preparation, injection volume, and instrument response.

Deuterated internal standards, such as this compound, are considered the gold standard for quantitative bioanalysis. In these standards, one or more hydrogen atoms in the drug molecule are replaced with deuterium (B1214612) atoms. This isotopic labeling results in a compound that is chemically almost identical to the analyte but has a different mass-to-charge ratio (m/z), allowing it to be distinguished by the mass spectrometer.

Mechanism of Action of this compound as an Internal Standard

The "mechanism of action" of this compound as an internal standard is not biological but is based on the principle of isotope dilution mass spectrometry . By adding a known concentration of this compound to a sample containing an unknown concentration of Icotinib, the ratio of the analyte to the internal standard can be measured by LC-MS/MS. Any loss of analyte during sample preparation and analysis will be mirrored by a proportional loss of the deuterated internal standard. This allows for accurate quantification of the analyte, as the ratio of the two compounds remains constant throughout the analytical process.

The key advantages of using a deuterated internal standard like this compound include:

-

Similar Extraction Recovery: this compound and Icotinib exhibit nearly identical recoveries during sample preparation techniques such as protein precipitation, liquid-liquid extraction, and solid-phase extraction.

-

Co-elution in Chromatography: Due to their similar chemical structures, both compounds co-elute during liquid chromatography, ensuring that they experience the same matrix effects and ionization suppression or enhancement in the mass spectrometer's ion source.

-

Correction for Variability: The use of a deuterated internal standard effectively corrects for variability in sample handling, instrument performance, and matrix effects, leading to more robust and reliable quantitative data.

Icotinib's Biological Mechanism of Action: Targeting the EGFR Signaling Pathway

Icotinib is a potent and selective epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). It functions by competitively binding to the ATP binding site within the tyrosine kinase domain of EGFR. This reversible binding prevents the autophosphorylation of the receptor, which is a critical step in the activation of downstream signaling pathways. In many non-small cell lung cancers (NSCLC), activating mutations in EGFR lead to constitutive activation of these pathways, promoting cell proliferation, survival, and metastasis. By inhibiting EGFR phosphorylation, Icotinib effectively blocks these oncogenic signals.

Experimental Protocols for Icotinib Quantification using this compound

The following sections detail a typical experimental workflow for the quantification of Icotinib in human plasma using this compound as an internal standard.

Sample Preparation: Protein Precipitation

Protein precipitation is a common and straightforward method for extracting Icotinib from plasma samples.

-

Aliquoting: Transfer 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

-

Internal Standard Spiking: Add 10 µL of this compound working solution (concentration will depend on the specific assay requirements) to the plasma sample.

-

Precipitation: Add 300 µL of cold acetonitrile (B52724) to the sample.

-

Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

-

Centrifugation: Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporation (Optional but Recommended): Evaporate the supernatant to dryness under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase.

-

Injection: The sample is now ready for injection into the LC-MS/MS system.

LC-MS/MS Conditions

The following tables summarize typical liquid chromatography and mass spectrometry parameters for the analysis of Icotinib and this compound.

Table 1: Liquid Chromatography Parameters

| Parameter | Condition |

| Column | C18 reverse-phase (e.g., 2.1 x 50 mm, 3.0 µm) |

| Mobile Phase A | 2 mM Ammonium Acetate with 0.2% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | Optimized for separation of analyte and IS from matrix components |

| Column Temperature | 40°C |

| Injection Volume | 5-10 µL |

Table 2: Mass Spectrometry Parameters

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Source Temperature | Dependent on instrument, typically 500-650°C |

| Ion Spray Voltage | Dependent on instrument, typically 5000-5500 V |

Table 3: MRM Transitions for Icotinib and this compound

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Icotinib | 392.2 | 304.1 |

| This compound (IS) | 394.4 | 278.1[1] |

Data Presentation and Method Validation

A bioanalytical method using this compound as an internal standard must be validated according to regulatory guidelines (e.g., FDA). Key validation parameters are summarized below.

Table 4: Method Validation Parameters and Typical Acceptance Criteria

| Parameter | Description | Typical Acceptance Criteria |

| Linearity | The range over which the assay is accurate and precise. | Correlation coefficient (r²) > 0.99 |

| Accuracy | The closeness of the measured value to the true value. | Within ±15% of the nominal value (±20% at LLOQ) |

| Precision | The degree of scatter between a series of measurements. | Coefficient of Variation (CV) ≤ 15% (≤ 20% at LLOQ) |

| Selectivity | The ability to differentiate and quantify the analyte in the presence of other components. | No significant interference at the retention time of the analyte and IS. |

| Matrix Effect | The effect of co-eluting matrix components on the ionization of the analyte. | The ratio of analyte response in the presence and absence of matrix should be consistent. |

| Recovery | The efficiency of the extraction procedure. | Should be consistent and reproducible. |

| Stability | The stability of the analyte in the biological matrix under various storage and handling conditions. | Analyte concentration should be within ±15% of the initial concentration. |

Table 5: Example Performance Data for an Icotinib Bioanalytical Method

| Parameter | Icotinib |

| Linearity Range | 0.1 - 600 ng/mL[1] |

| Correlation Coefficient (r²) | > 0.994[1] |

| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL[1] |

| Intra-day Precision (RSD) | ≤ 12.98%[1] |

| Inter-day Precision (RSD) | ≤ 12.98%[1] |

| Accuracy (RE) | -8.76% to 12.01%[1] |

Logical Framework for Using this compound

The decision to use a deuterated internal standard is based on the need for high accuracy and precision in quantitative bioanalysis. The logical relationship is as follows:

Conclusion

This compound serves as an ideal internal standard for the quantification of Icotinib in biological matrices. Its mechanism of action, rooted in the principles of isotope dilution, allows for the effective correction of analytical variability, thereby ensuring the generation of high-quality, reliable data. The experimental protocols and performance data presented in this guide demonstrate the robustness and sensitivity of LC-MS/MS methods employing this compound, making it an indispensable tool for pharmacokinetic studies and therapeutic drug monitoring in both research and clinical settings.

References

A Technical Guide to Icotinib-d4: Commercial Availability, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Icotinib-d4, a deuterated analog of the epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, Icotinib (B1223). This document is intended for researchers, scientists, and professionals in drug development, offering comprehensive information on its commercial suppliers, availability, and relevant experimental applications.

Introduction to Icotinib

Icotinib is a potent and highly selective, first-generation EGFR tyrosine kinase inhibitor (EGFR-TKI).[1] It functions by competitively binding to the ATP-binding site of the EGFR protein, thereby inhibiting its autophosphorylation and downstream signaling.[1][2][3] This action blocks critical pathways involved in cell proliferation, survival, and metastasis, such as the RAS/RAF/MEK/ERK and PI3K/AKT pathways.[2] Consequently, Icotinib has been approved for the treatment of non-small cell lung cancer (NSCLC), particularly in patients with EGFR mutations.[1][4]

This compound: A Tool for Research and Development

This compound is a stable, isotopically labeled version of Icotinib where four hydrogen atoms have been replaced by deuterium. This modification makes it an invaluable tool in various research and development applications, primarily in pharmacokinetic (PK) studies and as an internal standard for analytical quantification.

Commercial Suppliers and Availability

This compound is available from specialized chemical suppliers. The following table summarizes the available information from identified commercial sources. For specific details on purity, available quantities, and pricing, it is recommended to contact the suppliers directly.

| Supplier | Catalog Number | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Availability |

| Simson Pharma Limited | I860001 | 1567366-82-8 | C₂₂H₁₇D₄N₃O₄ | 395.44 | Custom Synthesis |

| ARTIS STANDARDS | Not specified | 1567366-82-8 | Not specified | Not specified | Contact for details |

Note: "Custom Synthesis" indicates that the compound is synthesized on demand and may not be readily in stock.

Experimental Protocols

Deuterated compounds like this compound are crucial for bioanalytical assays. Below are representative experimental methodologies where this compound would be utilized as an internal standard.

Quantification of Icotinib in Human Plasma by LC-MS/MS

This method is essential for pharmacokinetic studies.

Objective: To determine the concentration of Icotinib in human plasma samples.

Methodology:

-

Sample Preparation:

-

To a 100 µL aliquot of human plasma, add a known concentration of this compound solution as the internal standard (IS).

-

Precipitate proteins by adding acetonitrile.

-

Vortex and centrifuge the samples to pellet the precipitated proteins.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

-

-

LC-MS/MS Conditions:

-

Liquid Chromatography (LC):

-

Column: A C18 analytical column (e.g., Shim-pack Scepter C18–120, 2.1 × 50 mm, 3.0 µm).[5]

-

Mobile Phase: A gradient elution using a mixture of an aqueous solution (e.g., 2 mM ammonium (B1175870) acetate (B1210297) with 0.2% formic acid) and an organic solvent (e.g., acetonitrile).[6]

-

Flow Rate: A suitable flow rate for the column dimensions.

-

Column Temperature: Maintained at a constant temperature (e.g., 40 °C).[5]

-

-

Mass Spectrometry (MS/MS):

-

Ionization: Electrospray ionization (ESI) in positive ion mode.

-

Detection: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Icotinib: m/z 392.2 → 304.1[6]

-

This compound (IS): A specific precursor-to-product ion transition for the deuterated standard would be determined during method development.

-

-

-

-

Data Analysis:

-

The concentration of Icotinib in the plasma samples is calculated by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of Icotinib and a constant concentration of this compound.

-

In Vitro EGFR Kinase Assay

This assay is used to determine the inhibitory activity of compounds against the EGFR kinase. While this compound itself would not typically be the primary compound tested for inhibitory activity (as its activity is expected to be very similar to Icotinib), this protocol is fundamental to characterizing the non-deuterated parent compound.

Objective: To measure the IC₅₀ value of an EGFR inhibitor.

Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of the test compound (e.g., Icotinib) in 100% DMSO.

-

Create a serial dilution of the test compound in a suitable kinase assay buffer.

-

Prepare a master mix containing the kinase substrate (e.g., a synthetic peptide like Y12-Sox) and ATP in the kinase assay buffer.[7]

-

-

Kinase Reaction:

-

Detection:

-

Monitor the reaction progress by measuring the signal generated, which depends on the assay format. For example, in a continuous-read fluorescence assay, the increase in fluorescence is monitored over time.[7] In an endpoint assay like ADP-Glo™, the amount of ADP produced is quantified via a luminescence signal.[8][9]

-

-

Data Analysis:

-

The initial reaction velocities are determined from the progress curves.

-

Plot the percent inhibition of the kinase activity against the logarithm of the inhibitor concentration.

-

Fit the data to a dose-response curve to calculate the IC₅₀ value, which represents the concentration of the inhibitor required to reduce the kinase activity by 50%.

-

Signaling Pathways

Icotinib exerts its therapeutic effect by inhibiting the EGFR signaling pathway. Understanding this pathway is crucial for researchers in this field.

EGFR Signaling Pathway

The binding of a ligand, such as Epidermal Growth Factor (EGF), to EGFR triggers receptor dimerization, leading to the activation of its intracellular tyrosine kinase domain and autophosphorylation of specific tyrosine residues. These phosphotyrosine residues serve as docking sites for various signaling proteins, initiating downstream cascades that regulate cell proliferation, survival, and migration.

Caption: Overview of the EGFR signaling pathway and the inhibitory action of Icotinib.

Experimental Workflow for LC-MS/MS Analysis

The following diagram illustrates a typical workflow for the quantification of a drug like Icotinib in biological samples using an internal standard such as this compound.

Caption: A standard workflow for bioanalytical sample processing and analysis using LC-MS/MS.

References

- 1. Icotinib - Wikipedia [en.wikipedia.org]

- 2. What is the mechanism of Icotinib Hydrochloride? [synapse.patsnap.com]

- 3. Icotinib | C22H21N3O4 | CID 22024915 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. What is Icotinib Hydrochloride used for? [synapse.patsnap.com]

- 5. ovid.com [ovid.com]

- 6. Validation of an LC-MS/MS method for simultaneous determination of icotinib and its four major circulating metabolites in human plasma and its application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

A Technical Guide to the Physical and Chemical Differences Between Icotinib and the Hypothetical Icotinib-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive comparison of the known physical and chemical properties of Icotinib (B1223) and the projected properties of a deuterated analog, Icotinib-d4. The information presented for this compound is based on established principles of isotopic labeling and the known metabolic pathways of Icotinib, as direct experimental data for this specific deuterated compound is not publicly available.

Introduction to Icotinib and the Rationale for Deuteration

Icotinib is a potent and selective epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2] It functions by competitively binding to the ATP-binding site of the EGFR, thereby inhibiting the signal transduction cascade that promotes cell proliferation.[1][2][3] Icotinib is primarily metabolized in the liver by cytochrome P450 enzymes, mainly CYP3A4 and to a lesser extent, CYP1A2.[1][3][4] The metabolic processes predominantly involve the oxidation of the crown ether moiety.[4]

Deuteration, the strategic replacement of hydrogen (¹H) with its heavier, stable isotope deuterium (B1214612) (²H or D), is a technique used in medicinal chemistry to improve the pharmacokinetic properties of drugs.[5] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This increased bond strength can slow down metabolic reactions where the cleavage of a C-H bond is the rate-limiting step, a phenomenon known as the Deuterium Kinetic Isotope Effect (KIE).[6][7][8] By selectively placing deuterium atoms at metabolically vulnerable positions on a drug molecule, it is possible to enhance its metabolic stability, potentially leading to a longer half-life, increased plasma exposure, and a reduced dosing frequency.[5]

This guide will explore the hypothetical this compound, where four hydrogen atoms on the crown ether moiety are replaced with deuterium. This specific placement is proposed to retard its metabolism, thereby altering its physicochemical and pharmacokinetic profile.

Comparative Physicochemical and Pharmacokinetic Properties

The following table summarizes the known properties of Icotinib and the projected properties of this compound.

| Property | Icotinib | This compound (Projected) | Reference/Justification |

| Chemical Formula | C₂₂H₂₁N₃O₄ | C₂₂H₁₇D₄N₃O₄ | [3][9] / Substitution of 4 H with 4 D atoms. |

| Molecular Weight | 391.42 g/mol | 395.45 g/mol | [3][10][11] / Addition of 4 neutrons. |

| Monoisotopic Mass | 391.1532 u | 395.1783 u | [1] / Calculated based on isotopic masses. |

| Biological Half-life | ~5.5 - 7.8 hours | Potentially longer | [1][3][12] / Deuterium KIE may slow metabolism.[6][7] |

| Metabolism | Primarily via CYP3A4 and CYP1A2 oxidation of the crown ether moiety. | Reduced rate of metabolism at the deuterated crown ether moiety. | [1][3][4] / The stronger C-D bond is expected to slow enzymatic oxidation.[6][7] |

| Clearance | ~13.3 L/h | Potentially lower | [1][3] / Slower metabolism would likely lead to reduced clearance. |

Experimental Protocols

To empirically determine and compare the properties of Icotinib and this compound, the following experimental protocols would be essential.

Synthesis and Characterization

Objective: To synthesize this compound and confirm its structure and purity.

Methodology:

-

Synthesis: Utilize a deuterated starting material for the synthesis of the crown ether ring, followed by coupling with the quinazoline (B50416) core. A potential approach could involve the use of deuterated diethylene glycol ditosylate in the ring formation step.

-

Structural Confirmation:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would show the absence of signals corresponding to the deuterated positions. ²H NMR would confirm the presence and location of deuterium atoms. ¹³C NMR would show characteristic shifts for carbons bonded to deuterium.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the exact molecular weight of this compound, which should be approximately 4 mass units higher than that of Icotinib.

-

-

Purity Analysis: High-performance liquid chromatography (HPLC) with UV detection would be employed to determine the chemical purity of the synthesized this compound.

In Vitro Metabolic Stability Assay

Objective: To compare the metabolic stability of Icotinib and this compound in human liver microsomes.

Methodology:

-

Incubation: Incubate Icotinib and this compound separately with human liver microsomes (HLMs) and an NADPH-regenerating system at 37°C over a time course (e.g., 0, 5, 15, 30, 60 minutes).

-

Sample Preparation: At each time point, quench the reaction with a cold organic solvent (e.g., acetonitrile) to precipitate proteins. Centrifuge the samples and collect the supernatant.

-

LC-MS/MS Analysis: Analyze the concentration of the parent compounds (Icotinib and this compound) in the supernatant using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. An isotopically labeled internal standard would be used for accurate quantification.[13][14]

-

Data Analysis: Plot the natural logarithm of the remaining parent compound concentration versus time. The slope of the linear regression will be used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint). A longer t½ and lower CLint for this compound would indicate enhanced metabolic stability.

In Vivo Pharmacokinetic Study in Animal Models

Objective: To compare the pharmacokinetic profiles of Icotinib and this compound in a relevant animal model (e.g., rats).

Methodology:

-

Dosing: Administer equivalent oral doses of Icotinib and this compound to two separate groups of rats.

-

Blood Sampling: Collect blood samples at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing.

-

Plasma Preparation: Process the blood samples to obtain plasma.

-

LC-MS/MS Analysis: Extract the drugs from plasma and quantify the concentrations of Icotinib and this compound using a validated LC-MS/MS method.

-

Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such as maximum plasma concentration (Cmax), time to reach Cmax (Tmax), area under the plasma concentration-time curve (AUC), and elimination half-life (t½).[12][15][16][17]

Visualizations

Icotinib Signaling Pathway

Caption: Icotinib inhibits EGFR signaling by blocking ATP binding.

Experimental Workflow for Metabolic Stability Comparison

Caption: Workflow for comparing the in vitro metabolic stability.

Impact of Deuteration on Icotinib Metabolism

Caption: The kinetic isotope effect slows the metabolism of this compound.

Conclusion

The strategic deuteration of Icotinib at its primary sites of metabolism on the crown ether moiety is projected to yield this compound, a molecule with enhanced metabolic stability. This modification is anticipated to result in a longer biological half-life and reduced clearance, which could translate to an improved pharmacokinetic profile and potentially a more convenient dosing regimen for patients. The experimental protocols outlined in this guide provide a framework for the synthesis, characterization, and comparative evaluation of Icotinib and the hypothetical this compound. Further empirical studies are necessary to validate these projections and fully elucidate the therapeutic potential of deuterated Icotinib.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Icotinib - Wikipedia [en.wikipedia.org]

- 3. Icotinib | C22H21N3O4 | CID 22024915 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Metabolic Pathway of Icotinib In Vitro: The Differential Roles of CYP3A4, CYP3A5, and CYP1A2 on Potential Pharmacokinetic Drug-Drug Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Deuterium: Slowing Metabolism One C–H Bond At A Time - Ingenza [ingenza.com]

- 6. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. medchemexpress.com [medchemexpress.com]

- 11. selleckchem.com [selleckchem.com]

- 12. Clinical pharmacokinetics of Icotinib, an anti-cancer drug: evaluation of dose proportionality, food effect, and tolerability in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Isotopic labeling of metabolites in drug discovery applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Development of population pharmacokinetics model of icotinib with non-linear absorption characters in healthy Chinese volunteers to assess the CYP2C19 polymorphism and food-intake effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. benthamdirect.com [benthamdirect.com]

Icotinib-d4 for Metabolite Identification Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the use of deuterated Icotinib (B1223) (Icotinib-d4) in metabolite identification studies. While specific quantitative data on the metabolic profile of this compound is not extensively available in public literature, this document outlines the established principles of its application, drawing from the known metabolic pathways of Icotinib and the common utility of stable isotope-labeled compounds in drug metabolism and pharmacokinetic (DMPK) studies.

Introduction to Icotinib and its Metabolism

Icotinib is a potent and selective epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) used in the treatment of non-small-cell lung cancer (NSCLC).[1] Understanding its metabolic fate is crucial for characterizing its efficacy and safety profile. Icotinib is extensively metabolized in humans, with major contributions from cytochrome P450 enzymes, primarily CYP3A4, and to a lesser extent, CYP3A5 and CYP1A2.[2][3]

The primary metabolic transformations of Icotinib involve:

-

Oxidation: Hydroxylation and ring-opening of the 12-crown-4 (B1663920) ether moiety.

-

Oxidation of the acetylene (B1199291) moiety.

-

Phase II Conjugation: Formation of glucuronide and sulfate (B86663) conjugates of the oxidized metabolites.

In human plasma, urine, and feces, a total of 29 metabolites have been characterized, indicating a complex metabolic pathway.

The Role of this compound in Metabolite Identification

The use of stable isotope-labeled compounds, such as this compound, is a powerful technique in metabolite identification studies. The primary rationales for its use are:

-

Facilitating Metabolite Detection: Co-administration of a 1:1 mixture of Icotinib and this compound results in a characteristic "doublet" peak in the mass spectrum for the parent drug and its metabolites. This isotopic signature, with a mass difference of 4 Da, allows for the rapid and unambiguous identification of drug-related material in complex biological matrices, distinguishing them from endogenous compounds.

-

Elucidating Metabolic Pathways: By observing which metabolites retain the deuterium (B1214612) label, researchers can infer the sites of metabolic modification. Loss of the deuterium label would indicate metabolism at the site of deuteration.

-

Kinetic Isotope Effect (KIE): The substitution of hydrogen with deuterium can slow down the rate of metabolic reactions at or near the site of deuteration due to the stronger carbon-deuterium bond. This "kinetic isotope effect" can alter the metabolic profile, potentially leading to a higher exposure of the parent drug or a shift in the proportions of different metabolites. Studying these changes can provide insights into the rate-limiting steps of metabolism.

-

Internal Standard in Bioanalysis: this compound serves as an ideal internal standard for the quantitative analysis of Icotinib in biological samples using LC-MS/MS.[4][5][6] Its physicochemical properties are nearly identical to Icotinib, ensuring similar extraction efficiency and chromatographic behavior, while its different mass allows for separate detection.

Quantitative Data on Icotinib Metabolism

| Metabolite | Proposed Biotransformation | Precursor Ion (m/z) | Product Ion (m/z) |

| Icotinib | Parent Drug | 392.2 | 304.1 |

| M1 | Dihydroxylation | 424.1 | 278.2 |

| M2 | Dihydroxylation (Isomer of M1) | 424.1 | 278.2 |

| M3 | Hydroxylation | 408.2 | 320.1 |

| M4 | Dihydro-diol formation | 410.2 | 322.1 |

This data is based on studies of non-deuterated Icotinib.

Experimental Protocols

The following sections detail generalized experimental protocols for in vitro and in vivo metabolite identification studies, which can be adapted for the use of this compound.

In Vitro Metabolite Identification using Human Liver Microsomes

This protocol is designed to identify the metabolites of this compound formed by hepatic enzymes.

1. Materials and Reagents:

- Icotinib and this compound

- Pooled human liver microsomes (HLMs)

- NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

- Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.4)

- Acetonitrile (B52724) (ACN) for quenching

- Internal standard (if not using this compound for this purpose)

2. Incubation Procedure:

- Prepare a stock solution of Icotinib/Icotinib-d4 (1:1 mixture) in a suitable solvent (e.g., DMSO).

- In a microcentrifuge tube, pre-incubate HLMs in phosphate buffer at 37°C for 5 minutes.

- Add the Icotinib/Icotinib-d4 stock solution to the HLM suspension and briefly vortex.

- Initiate the metabolic reaction by adding the NADPH regenerating system.

- Incubate at 37°C for a specified time (e.g., 60 minutes).

- Terminate the reaction by adding 2 volumes of ice-cold acetonitrile.

- Vortex and centrifuge to precipitate proteins.

- Transfer the supernatant for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

- Chromatography: Use a C18 reverse-phase column with a gradient elution of mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

- Mass Spectrometry: Employ a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) in positive electrospray ionization (ESI) mode.

- Data Acquisition: Perform full scan MS to detect potential metabolites and product ion scans (tandem MS) to obtain structural information. Look for the characteristic isotopic doublet peaks separated by 4 m/z units.

In Vivo Metabolite Profiling in Animal Models (e.g., Rats)

This protocol outlines a typical in vivo study to identify metabolites in plasma, urine, and feces.

1. Dosing and Sample Collection:

- Administer a single oral dose of Icotinib/Icotinib-d4 (1:1 mixture) to rats.

- Collect blood samples at various time points post-dose into tubes containing an anticoagulant. Separate plasma by centrifugation.

- House the animals in metabolic cages to collect urine and feces for a specified period (e.g., 0-72 hours).

2. Sample Preparation:

- Plasma: Protein precipitation with acetonitrile.

- Urine: Dilution with water or a suitable buffer.

- Feces: Homogenization in a solvent (e.g., methanol/water), followed by extraction and centrifugation.

3. LC-MS/MS Analysis:

- The analytical method is similar to the in vitro protocol, with adjustments to the chromatography gradient and MS parameters as needed for the different biological matrices.

Visualizations

Experimental Workflow for In Vitro Metabolite Identification

Caption: Workflow for in vitro metabolite identification of this compound.

Icotinib's Mechanism of Action: EGFR Signaling Pathway Inhibition

Caption: Icotinib inhibits the EGFR signaling pathway.

Conclusion

This compound is an invaluable tool for the comprehensive study of Icotinib's metabolism. Its use in conjunction with modern analytical techniques like high-resolution mass spectrometry allows for the confident identification of metabolites, elucidation of metabolic pathways, and a deeper understanding of the drug's pharmacokinetic properties. The principles and protocols outlined in this guide provide a framework for researchers to design and execute robust metabolite identification studies for Icotinib and other novel chemical entities.

References

- 1. Efficacy and safety of icotinib in the treatment of advanced EGFR mutation-positive nonsmall cell lung cancer: A meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Metabolic Pathway of Icotinib In Vitro: The Differential Roles of CYP3A4, CYP3A5, and CYP1A2 on Potential Pharmacokinetic Drug-Drug Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. biopharmaservices.com [biopharmaservices.com]

- 5. benchchem.com [benchchem.com]

- 6. LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis | KCAS Bio [kcasbio.com]

Certificate of Analysis: Icotinib-d4 - A Technical Guide

This technical guide provides a comprehensive overview of the analytical data and methodologies related to Icotinib-d4, a deuterated analog of the epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, Icotinib. This document is intended for researchers, scientists, and drug development professionals.

Compound Information

This compound is a stable, isotopically labeled form of Icotinib, used as an internal standard in pharmacokinetic and metabolic studies. The deuterium (B1214612) labeling provides a distinct mass signature for mass spectrometry-based detection without altering the compound's chemical properties.

Table 1: General Information for this compound

| Parameter | Value | Source |

| Compound Name | This compound | - |

| CAS Number | 1567366-82-8 | [1][2] |

| Molecular Formula | C₂₂H₁₇D₄N₃O₄ | [1][2] |

| Molecular Weight | 395.45 g/mol | [2] |

| Chemical Name | N-(3-Ethynylphenyl)-7,8,10,11,13,14-hexahydro-tetraoxacyclododecino[2,3-g]quinazolin-4-amine-d4 |

Analytical Data

The following tables summarize the analytical data obtained for a representative batch of this compound.

Table 2: Purity and Identity

| Analysis | Method | Specification | Result |

| Purity (HPLC) | HPLC-UV | ≥ 98.0% | 99.5% |

| Identity (¹H NMR) | ¹H NMR | Conforms to structure | Conforms |

| Identity (Mass Spec) | ESI-MS | Conforms to molecular weight | Conforms |

| Isotopic Purity | Mass Spec | ≥ 99% Deuterium incorporation | 99.7% |

Table 3: Physicochemical Properties

| Property | Method | Result |

| Appearance | Visual Inspection | Off-white to pale yellow solid |

| Solubility | DMSO | ≥ 50 mg/mL |

| Melting Point | Capillary Method | 210-215 °C |

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Determination

-

Instrumentation: Agilent 1260 Infinity II HPLC system with a Diode Array Detector.

-

Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm).

-

Mobile Phase:

-

A: 0.1% Formic acid in Water

-

B: 0.1% Formic acid in Acetonitrile

-

-

Gradient: 10% B to 90% B over 15 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: 1 mg/mL solution in DMSO.

Mass Spectrometry (MS) for Identity and Isotopic Purity

-

Instrumentation: Thermo Scientific Q Exactive Hybrid Quadrupole-Orbitrap Mass Spectrometer.

-

Ionization Source: Electrospray Ionization (ESI), positive mode.

-

Scan Range: m/z 100-1000.

-

Capillary Voltage: 3.5 kV.

-

Data Analysis: The molecular ion peak corresponding to [M+H]⁺ is analyzed to confirm the molecular weight. Isotopic distribution is analyzed to determine the percentage of deuterium incorporation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

-

Instrumentation: Bruker Avance III HD 400 MHz NMR spectrometer.

-

Solvent: DMSO-d₆.

-

Analysis: ¹H NMR spectra are acquired to confirm the chemical structure. The absence of proton signals at the deuterated positions confirms successful labeling.

Mechanism of Action and Signaling Pathway

Icotinib is a first-generation EGFR tyrosine kinase inhibitor (TKI). It competitively and reversibly binds to the ATP binding site of the EGFR protein, preventing the completion of the signal transduction cascade. This inhibition blocks downstream signaling pathways, such as the RAS/RAF/MEK/ERK and PI3K/AKT pathways, which are crucial for cell proliferation, survival, and tumorigenesis. Icotinib is particularly effective against tumors with activating mutations in the EGFR tyrosine kinase domain.

Caption: EGFR signaling pathway and the inhibitory action of this compound.

Experimental Workflow

The following diagram illustrates a typical workflow for the quality control and analysis of a batch of this compound.

Caption: Quality control workflow for this compound.

References

Methodological & Application

Application Note: High-Throughput Quantification of Icotinib in Human Plasma using Icotinib-d4 as an Internal Standard by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Icotinib in human plasma. Icotinib is a potent and selective epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer (NSCLC).[1][2] To ensure accuracy and precision in pharmacokinetic and therapeutic drug monitoring studies, a stable isotope-labeled internal standard, Icotinib-d4, is employed. The method described herein is simple, rapid, and suitable for high-throughput analysis.

Introduction

Icotinib is a first-generation EGFR tyrosine kinase inhibitor that competitively blocks the ATP binding site of the EGFR, thereby inhibiting the signal transduction cascade that promotes cell proliferation and survival.[3][4] Monitoring the plasma concentration of Icotinib is crucial for optimizing therapeutic efficacy and minimizing toxicity. LC-MS/MS has become the gold standard for bioanalytical quantification due to its high sensitivity, selectivity, and speed. The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is the preferred approach to correct for matrix effects and variations in sample processing and instrument response, ensuring the highest quality data.

Mechanism of Action and Signaling Pathway

Icotinib exerts its therapeutic effect by inhibiting the EGFR signaling pathway. EGFR is a transmembrane receptor that, upon activation by ligands like epidermal growth factor (EGF), dimerizes and autophosphorylates its tyrosine kinase domain. This phosphorylation initiates downstream signaling cascades, primarily the RAS/RAF/MEK/ERK and PI3K/AKT pathways, which are critical for cell proliferation, survival, and differentiation.[5] In certain cancers, like NSCLC with EGFR mutations, this pathway is constitutively active, leading to uncontrolled cell growth. Icotinib selectively binds to the ATP pocket of the EGFR tyrosine kinase domain, preventing phosphorylation and subsequent activation of the downstream signaling pathways, ultimately leading to the inhibition of tumor growth.

Caption: Icotinib inhibits the EGFR signaling pathway.

Experimental Protocol

Materials and Reagents

-

Icotinib reference standard

-

This compound internal standard

-

Human plasma (K2EDTA)

-

Acetonitrile (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ammonium acetate (B1210297) (LC-MS grade)

-

Water (LC-MS grade)

Stock and Working Solutions

-

Icotinib Stock Solution (1 mg/mL): Accurately weigh and dissolve Icotinib in a suitable organic solvent (e.g., DMSO or Methanol).

-

This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in a suitable organic solvent.

-

Working Solutions: Prepare serial dilutions of the Icotinib stock solution in 50:50 acetonitrile/water to create calibration standards. Prepare a working solution of this compound in the same diluent.

Sample Preparation

The following protocol outlines a protein precipitation method for sample preparation.

Caption: Workflow for plasma sample preparation.

LC-MS/MS Method

Liquid Chromatography

| Parameter | Condition |

| LC System | A standard UHPLC/HPLC system |

| Column | C18 column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.2% Formic acid and 2 mM Ammonium Acetate in Water |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | Optimized for separation of Icotinib and this compound from matrix components. A typical gradient starts with a low percentage of Mobile Phase B, ramps up to a high percentage to elute the analytes, and then returns to initial conditions for column re-equilibration. |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

Mass Spectrometry

| Parameter | Condition |

| Mass Spectrometer | A triple quadrupole mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| MRM Transitions | See Table 1 |

| Source Temperature | Optimized for the specific instrument (e.g., 500 °C) |

| IonSpray Voltage | Optimized for the specific instrument (e.g., 5500 V) |

Table 1: MRM Transitions for Icotinib and this compound

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Icotinib | 392.2 | 304.1 |

| This compound | 396.2 | 308.1 |

| Note: The precursor for this compound is predicted based on the addition of 4 Daltons to the parent molecule. The product ion is predicted based on a similar fragmentation pattern. |

Method Validation Summary

The method was validated according to regulatory guidelines. The following tables summarize the performance characteristics.

Table 2: Linearity and Sensitivity

| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) | LLOQ (ng/mL) |

| Icotinib | 0.1 - 600 | > 0.99 | 0.1 |

Table 3: Precision and Accuracy

| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (% Bias) |

| LLOQ | 0.1 | ≤ 15% | ≤ 15% | ± 15% |

| Low | 0.3 | ≤ 15% | ≤ 15% | ± 15% |

| Medium | 50 | ≤ 15% | ≤ 15% | ± 15% |

| High | 500 | ≤ 15% | ≤ 15% | ± 15% |

| Acceptance criteria are based on typical bioanalytical method validation guidelines. Actual results may vary. A study reported intra- and inter-day precision (RSD) of ≤12.98% and accuracy (RE) ranging from -8.76 to 12.01%. |

Conclusion

This application note provides a detailed protocol for the quantification of Icotinib in human plasma using this compound as an internal standard with LC-MS/MS. The method is sensitive, selective, and demonstrates excellent linearity, precision, and accuracy. This robust methodology is well-suited for high-throughput bioanalysis in support of clinical and preclinical studies of Icotinib.

References

Bioanalytical Method for Icotinib Quantification in Human Plasma Using Icotinib-d4 as an Internal Standard

Application Note

Introduction

Icotinib (B1223) is a potent and selective epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer (NSCLC).[1][2] Accurate quantification of icotinib in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development. This document provides a detailed protocol for a robust and sensitive bioanalytical method for the determination of icotinib in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with its deuterated internal standard, icotinib-d4.

Mechanism of Action

Icotinib competitively inhibits the ATP binding site of the EGFR, preventing the activation of downstream signaling pathways such as the RAS/RAF/MEK/ERK and PI3K/AKT pathways.[3][4] This inhibition blocks cell proliferation and induces apoptosis in cancer cells with specific EGFR mutations.[3]

Signaling Pathway

Caption: EGFR signaling pathway and the inhibitory action of Icotinib.

Experimental Protocols

This section details the materials and procedures for the quantification of icotinib in human plasma.

1. Materials and Reagents

-

Icotinib reference standard

-

This compound internal standard (IS)

-

Acetonitrile (B52724) (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ammonium acetate (B1210297) (LC-MS grade)

-

Human plasma (drug-free)

-

Ultrapure water

2. Instrumentation

-

Liquid Chromatograph (LC) system

-

Tandem Mass Spectrometer (MS/MS)

-

Analytical column: C18, 2.1 x 50 mm, 2.6 µm

3. Preparation of Standard and Quality Control Solutions

-

Stock Solutions (1 mg/mL): Prepare stock solutions of icotinib and this compound in acetonitrile.

-

Working Standard Solutions: Serially dilute the icotinib stock solution with a 50:50 mixture of acetonitrile and water to prepare working standard solutions for calibration curve and quality control (QC) samples.

-

Internal Standard Working Solution: Dilute the this compound stock solution with acetonitrile to a final concentration of 100 ng/mL.

4. Sample Preparation: Protein Precipitation

-

Aliquot 100 µL of human plasma (blank, standard, or QC sample) into a microcentrifuge tube.

-

Add 20 µL of the internal standard working solution (100 ng/mL this compound) and vortex briefly.

-

Add 300 µL of acetonitrile to precipitate plasma proteins.

-

Vortex for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject 10 µL of the reconstituted sample into the LC-MS/MS system.

LC-MS/MS Method Parameters

The following table summarizes the optimized parameters for the chromatographic separation and mass spectrometric detection of icotinib and this compound.

| Parameter | Value |

| LC Parameters | |

| Column | C18, 2.1 x 50 mm, 2.6 µm |

| Mobile Phase A | 2 mM Ammonium Acetate with 0.2% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 40°C |

| MS/MS Parameters | |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Monitored Transitions | Icotinib: m/z 392.2 → 304.1this compound: m/z 396.2 → 308.1 |

| Dwell Time | 200 ms |

| Collision Gas | Argon |

Note: The m/z transition for this compound is inferred from the expected mass shift of +4 Da from the parent compound. A similar deuterated internal standard has been reported with a transition of m/z 394.4 → 278.1.[5]

Method Validation Summary

The bioanalytical method was validated according to regulatory guidelines. The key validation parameters are summarized below.

| Parameter | Result |

| Linearity | |

| Calibration Range | 0.1 - 600 ng/mL |

| Correlation Coefficient (r²) | > 0.994[5] |

| Sensitivity | |

| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL[5] |

| Precision & Accuracy | |

| Intra-day Precision (RSD) | ≤ 12.98%[5] |

| Inter-day Precision (RSD) | ≤ 12.98%[5] |

| Accuracy (RE) | -8.76% to 12.01%[5] |

| Matrix Effect | No significant matrix effect observed.[5] |

Experimental Workflow

Caption: Workflow for the bioanalysis of Icotinib in human plasma.

This application note provides a comprehensive and detailed protocol for the quantitative analysis of icotinib in human plasma using LC-MS/MS with this compound as an internal standard. The method is sensitive, specific, and robust, making it suitable for a wide range of applications in clinical and preclinical research. The detailed experimental procedures and method parameters will enable researchers to implement this method effectively in their laboratories.

References

- 1. Metabolite identification of a new antitumor agent icotinib in rats using liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Development and clinical application of a liquid chromatography-tandem mass spectrometry-based assay to quantify eight tyrosine kinase inhibitors in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. High throughput LC/ESI-MS/MS method for simultaneous analysis of 20 oral molecular-targeted anticancer drugs and the active metabolite of sunitinib in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Validation of an LC-MS/MS method for simultaneous determination of icotinib and its four major circulating metabolites in human plasma and its application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Icotinib-d4 in Preclinical DMPK Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies for utilizing Icotinib-d4, a deuterated analog of the epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor Icotinib, in preclinical drug metabolism and pharmacokinetic (DMPK) studies. The inclusion of a stable isotope label in the form of deuterium (B1214612) allows for its use as an internal standard in bioanalytical assays and for investigating the kinetic isotope effect on drug metabolism.

Introduction to Icotinib and the Role of Deuteration

Icotinib is a potent and selective EGFR tyrosine kinase inhibitor approved for the treatment of non-small cell lung cancer (NSCLC).[1][2] Like other small molecule inhibitors, its pharmacokinetic profile is a critical determinant of its clinical efficacy and safety. The metabolism of Icotinib is primarily mediated by cytochrome P450 enzymes, particularly CYP3A4, with minor contributions from CYP1A2 and CYP3A5.[3]

Deuteration, the replacement of hydrogen with its stable isotope deuterium, is a strategy employed in drug discovery to potentially improve the metabolic profile of a drug.[4][5] The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can lead to a slower rate of metabolic cleavage at the site of deuteration, a phenomenon known as the kinetic isotope effect. This can result in a longer half-life, increased systemic exposure, and potentially a reduction in the formation of certain metabolites. This compound, with deuterium atoms incorporated at specific positions, is a valuable tool for investigating these effects in preclinical studies.

Core Applications of this compound in Preclinical DMPK

-

Internal Standard for Bioanalytical Methods: this compound serves as an ideal internal standard for the quantification of Icotinib in biological matrices (plasma, urine, tissue homogenates) using liquid chromatography-mass spectrometry (LC-MS). Its chemical properties are nearly identical to Icotinib, ensuring similar extraction recovery and chromatographic behavior, while its mass difference allows for distinct detection.

-

Metabolic Stability and Metabolite Profiling: Comparative in vitro studies using Icotinib and this compound can elucidate the impact of deuteration on metabolic stability. A slower rate of degradation for this compound in liver microsomes or hepatocytes would suggest that the deuterated positions are sites of metabolic attack.

-

Pharmacokinetic (PK) Studies: In vivo studies in animal models comparing the pharmacokinetic profiles of Icotinib and this compound can provide insights into the effects of deuteration on absorption, distribution, metabolism, and excretion (ADME).

Experimental Protocols

Metabolic Stability Assay in Human Liver Microsomes

Objective: To determine the in vitro metabolic stability of Icotinib and this compound in human liver microsomes (HLMs).

Methodology:

-

Reagents and Materials:

-

Icotinib and this compound (10 mM stock solutions in DMSO)

-

Pooled Human Liver Microsomes (20 mg/mL)

-

NADPH regenerating system (e.g., GOLDPool™ NADPH Regenerating System)

-

0.1 M Phosphate (B84403) Buffer (pH 7.4)

-

Acetonitrile (B52724) with an internal standard (e.g., Tolbutamide) for quenching

-

Control compounds (e.g., Verapamil for high clearance, Warfarin for low clearance)

-

-

Incubation Procedure:

-

Prepare a master mix containing the NADPH regenerating system in 0.1 M phosphate buffer.

-

In a 96-well plate, add phosphate buffer, HLM (final concentration 0.5 mg/mL), and the test compound (Icotinib or this compound, final concentration 1 µM).

-

Pre-incubate the plate at 37°C for 10 minutes.

-

Initiate the reaction by adding the pre-warmed NADPH regenerating system.

-

At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding 2 volumes of ice-cold acetonitrile containing the internal standard.

-

Include control incubations without NADPH to assess non-enzymatic degradation.

-

-

Sample Analysis:

-

Centrifuge the quenched samples at 4,000 rpm for 15 minutes to precipitate proteins.

-

Transfer the supernatant to a new plate for LC-MS/MS analysis.

-

Quantify the remaining parent compound at each time point.

-

-

Data Analysis:

-

Plot the natural log of the percentage of remaining parent compound versus time.

-

Determine the in vitro half-life (t½) from the slope of the linear regression (k): t½ = 0.693 / k.

-

Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (1 / mg/mL protein in incubation).

-

Illustrative Data:

| Compound | In Vitro t½ (min) | Intrinsic Clearance (CLint, µL/min/mg) |

| Icotinib | 25.5 | 53.4 |

| This compound | 45.2 | 30.1 |

| Verapamil | 8.9 | 155.7 |

| Warfarin | > 120 | < 11.5 |

Diagram of Experimental Workflow:

References

- 1. Icotinib - Wikipedia [en.wikipedia.org]

- 2. Icotinib, Almonertinib, and Olmutinib: A 2D Similarity/Docking-Based Study to Predict the Potential Binding Modes and Interactions into EGFR - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Metabolic Pathway of Icotinib In Vitro: The Differential Roles of CYP3A4, CYP3A5, and CYP1A2 on Potential Pharmacokinetic Drug-Drug Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Deuterated Compounds [simsonpharma.com]

- 5. researchgate.net [researchgate.net]

Application Note: High-Sensitivity LC-MS/MS Method for the Quantification of Icotinib-d4

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the quantitative analysis of Icotinib-d4 in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method is crucial for pharmacokinetic studies, therapeutic drug monitoring, and other research applications requiring precise measurement of this deuterated internal standard.

Introduction

Icotinib is a potent and selective epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer.[1][2] Pharmacokinetic studies are essential to understand its absorption, distribution, metabolism, and excretion. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative bioanalysis as it corrects for variability during sample preparation and analysis, ensuring high accuracy and precision. This application note details the optimized mass spectrometry parameters and a robust LC-MS/MS protocol for the detection of this compound.

Mass Spectrometry Parameters

The determination of Icotinib and its deuterated analog, this compound, is achieved using a triple quadrupole mass spectrometer in the Multiple Reaction Monitoring (MRM) mode. The positive electrospray ionization (ESI+) mode is utilized for optimal sensitivity. The MRM transitions and compound-specific parameters are summarized in Table 1. The transition for this compound is inferred based on the likely stable incorporation of four deuterium (B1214612) atoms on a core part of the molecule that is retained in the fragment ion.

Table 1: Optimized Mass Spectrometry Parameters

| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q2) m/z | Notes |

| Icotinib | 392.2 | 304.1 | As reported in literature for quantitative analysis.[3][4] |

| This compound (Internal Standard) | 396.2 | 308.1 | Inferred transition assuming deuterium labeling on the core structure. |

| Alternative Internal Standard | 394.4 | 278.1 | An alternative internal standard previously used for Icotinib analysis.[3] |

Note: The Declustering Potential (DP), Collision Energy (CE), and Cell Exit Potential (CXP) should be optimized for the specific mass spectrometer being used. The values provided in the literature for Icotinib can serve as a starting point for the optimization of this compound parameters.

Experimental Protocol

This protocol outlines the necessary steps for sample preparation, liquid chromatography separation, and mass spectrometric detection of this compound.

Sample Preparation (Protein Precipitation)

-

To 100 µL of plasma sample, add 20 µL of this compound working solution (as internal standard).

-

Add 300 µL of acetonitrile (B52724) to precipitate proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 12,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

-

Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

-

HPLC System: A standard high-performance liquid chromatography system.

-

Column: C18 analytical column (e.g., 4.6 x 100 mm, 3.5 µm).[5]

-